molecular formula C23H22N2O5S B11465138 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide

Cat. No.: B11465138
M. Wt: 438.5 g/mol
InChI Key: JKTUFJJXCCZDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, followed by its reaction with 4-methoxybenzoyl chloride to form the corresponding amide. The final step involves the acylation of the amide with thiophen-2-ylacetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-chlorophenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-2-[(2-thiophen-2-ylacetyl)amino]acetamide

InChI

InChI=1S/C23H22N2O5S/c1-28-17-7-4-15(5-8-17)22(25-21(26)14-18-3-2-12-31-18)23(27)24-16-6-9-19-20(13-16)30-11-10-29-19/h2-9,12-13,22H,10-11,14H2,1H3,(H,24,27)(H,25,26)

InChI Key

JKTUFJJXCCZDHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)NC2=CC3=C(C=C2)OCCO3)NC(=O)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.